molecular formula C15H13N B106375 11-Methylbenzo[b][1]benzazepine CAS No. 52249-32-8

11-Methylbenzo[b][1]benzazepine

Cat. No.: B106375
CAS No.: 52249-32-8
M. Wt: 207.27 g/mol
InChI Key: WKMPLZAFPNQAMR-UHFFFAOYSA-N
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Description

11-Methylbenzo[b][1]benzazepine: is a tricyclic amine with a seven-membered ring structure.

Biochemical Analysis

Biochemical Properties

5H-Dibenz(b,f)azepine, 5-methyl- plays a significant role in biochemical reactions. It acts as an organic electrophile in the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Molecular Mechanism

The molecular mechanism of action of 5H-Dibenz(b,f)azepine, 5-methyl- is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 196-199 °C (lit.)

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11-Methylbenzo[b][1]benzazepine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to form new derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various dibenzazepine derivatives, which can be further used in the synthesis of pharmacologically active compounds .

Comparison with Similar Compounds

Uniqueness: 11-Methylbenzo[b][1]benzazepine is unique due to its specific structural features, including the methyl group at the 5-position, which imparts distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

11-methylbenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPLZAFPNQAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200288
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52249-32-8
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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